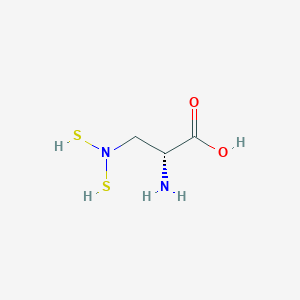

3-(2-Thiazoyl)-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Weight |

172.2 |

|---|---|

Origin of Product |

United States |

Contextual Significance of Non Proteinogenic D Amino Acids in Biological Systems

While L-amino acids are the fundamental building blocks of proteins synthesized by ribosomes in most living organisms, their mirror images, D-amino acids, also play crucial and diverse roles in nature. wikipedia.orgnih.gov These non-proteinogenic D-amino acids are not encoded in the genome for protein assembly but are found in various organisms and are involved in a range of biological processes. wikipedia.org

D-amino acids are significant components of the peptidoglycan cell walls of bacteria, with D-alanine and D-glutamate being the most common. wikipedia.orgfrontiersin.org This structural role contributes to the resistance of bacterial cell walls to degradation by proteases. tandfonline.com Beyond their structural functions in bacteria, D-amino acids are involved in processes like biofilm development, spore germination, and intercellular signaling. frontiersin.org In mammals, certain D-amino acids have been identified as having important physiological functions. For instance, D-serine acts as a neurotransmitter in the brain, playing a role in the development of the central nervous system, learning, and memory. wikipedia.orgnih.gov D-aspartate is involved in the development of the nervous and endocrine systems. wikipedia.orgnih.gov

The unique stereochemistry of D-amino acids makes them resistant to most endogenous enzymes, which are typically specific to L-amino acids. nih.gov This resistance to enzymatic degradation has significant implications for drug development. Incorporating D-amino acids into peptide-based therapeutics can enhance their stability and bioavailability, leading to drugs with longer half-lives. nih.govjpt.com This strategy is increasingly being used to develop more effective therapeutic peptides. jpt.comacs.org

The Thiazole Moiety in Bioactive Compounds: Chemical Properties and Pharmacological Relevance

The thiazole (B1198619) ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a key structural component in numerous biologically active molecules. nih.govnih.gov Its aromatic nature, arising from the delocalization of pi electrons, provides multiple reactive sites for chemical modifications. nih.govresearchgate.net This versatility has made the thiazole moiety a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. nih.govbohrium.com

The presence of nitrogen and sulfur heteroatoms in the thiazole ring allows for hydrogen bonding and coordination with metal ions at the active sites of enzymes and receptors, which can enhance the therapeutic activity of a compound. researchgate.netnih.gov The physicochemical properties of a drug, such as its solubility and metabolism, can be significantly influenced by the incorporation of a thiazole ring. nih.govglobalresearchonline.net

The pharmacological importance of the thiazole nucleus is demonstrated by its presence in a wide range of clinically approved drugs with diverse therapeutic applications. nih.govresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, and antiviral agents. bohrium.comanalis.com.my For example, several anticancer drugs, such as Dasatinib and Tiazofurin, feature a thiazole ring in their structure. nih.govglobalresearchonline.net The thiazole scaffold is also found in natural products with biological activity, including vitamin B1 (thiamine). researchgate.nettandfonline.com

Overview of 3 2 Thiazoyl D Alanine S Academic Research Focus and Potential Applications

Stereoselective and Asymmetric Synthesis Approaches for D-Alanine Derivatives

The synthesis of D-amino acids, including D-alanine derivatives, presents a significant challenge due to the need for precise stereochemical control. Enzymatic methods have emerged as powerful tools for achieving high enantioselectivity.

One prominent approach involves the use of D-amino acid transaminases (D-AATs) . These enzymes catalyze the transfer of an amino group from a donor molecule, such as D-alanine, to an α-keto acid, yielding a new D-amino acid. researchgate.netnih.gov For instance, D-AATs from various microbial sources, including Bacillus species, have been successfully employed for the synthesis of a range of D-amino acids with high enantiomeric excess (ee). nih.gov The reaction equilibrium can be shifted towards product formation by coupling it with other enzymatic reactions, such as the regeneration of the amino donor. nih.gov

Another enzymatic strategy utilizes (R)-selective ω-transaminases ((R)-ω-TAs) . These enzymes can catalyze the asymmetric amination of a prochiral ketone, like pyruvate (B1213749), to produce D-alanine. asm.orgresearchgate.net Protein engineering efforts have focused on improving the catalytic efficiency and thermostability of these enzymes, leading to higher conversion rates and product yields. asm.org For example, a mutant (R)-ω-TA, F113T, demonstrated a significantly higher conversion of pyruvate to D-alanine (95.2%) compared to the wild-type enzyme (86.2%), with the product exhibiting an enantiomeric excess of over 99%. asm.org

Chemical methods for stereoselective synthesis also exist. The chiral pool approach utilizes readily available chiral starting materials, such as L-lactic acid, to synthesize D-alanine derivatives through a series of stereocontrolled transformations. iscnagpur.ac.in Furthermore, asymmetric Michael additions have been employed for the synthesis of non-natural aromatic amino acids, demonstrating the versatility of chemical methods in achieving stereoselectivity. mdpi.com

Table 1: Comparison of Stereoselective Synthesis Methods for D-Alanine Derivatives

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| D-Amino Acid Transaminases (D-AATs) | Enzymatic transamination of α-keto acids. researchgate.netnih.gov | High stereoselectivity, broad substrate scope. researchgate.net | Reaction equilibrium may need to be shifted. nih.gov |

| (R)-selective ω-Transaminases | Asymmetric amination of prochiral ketones. asm.orgresearchgate.net | High enantiomeric excess (>99% ee). asm.org | Enzyme stability and efficiency can be limiting. asm.org |

| Chiral Pool Synthesis | Utilizes chiral starting materials. iscnagpur.ac.in | Access to specific enantiomers. | Dependent on the availability of suitable chiral precursors. |

| Asymmetric Michael Addition | Stereocontrolled carbon-carbon bond formation. mdpi.com | Good yields and diastereoselectivity. | May require specific catalysts and reaction conditions. |

Classical and Modern Synthetic Routes to the this compound Scaffold

The construction of the this compound molecule involves the formation of the thiazole ring and its subsequent or concurrent attachment to the D-alanine framework.

Hantzsch Synthesis and its Adaptations for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings. organic-chemistry.orgmdpi.commdpi.com This classical method involves the condensation of an α-haloketone with a thioamide. google.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by modifying the starting materials. mdpi.com

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions and expanding its scope. These include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times. mdpi.com Solvent-free conditions and the use of reusable catalysts, such as silica-supported tungstosilisic acid, have also been explored to develop more environmentally benign protocols. mdpi.comresearchgate.net One-pot, multi-component variations of the Hantzsch reaction have been developed, allowing for the efficient synthesis of complex thiazole derivatives from simple starting materials. mdpi.com

Amino Acid Derivatization Strategies

The synthesis of this compound often involves the derivatization of a pre-existing amino acid. This can be achieved by introducing the thiazole moiety onto a suitable D-alanine precursor. For instance, a common strategy involves the use of N-protected D-alanine derivatives, which can then be reacted with a thiazole-containing electrophile.

Derivatization techniques are crucial for the analysis and purification of amino acids. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is frequently used in chromatography to enhance detection and separation. creative-proteomics.commdpi.comusp.org These methods are essential for monitoring the progress of synthetic reactions and for the characterization of the final product. The FMOC protecting group is particularly useful in solid-phase peptide synthesis, allowing for the controlled assembly of peptide chains containing non-proteinogenic amino acids like this compound. chemimpex.com

Functionalization and Modification of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modification, enabling the creation of diverse molecular libraries for various applications.

Synthesis of Novel Analogues and Derivatives

The synthesis of novel analogues often involves modifications at both the thiazole ring and the alanine backbone. For example, new substituted Hantzsch thiazole derivatives have been synthesized through one-pot multi-component reactions, yielding compounds with potential biological activities. mdpi.comresearchgate.net The functionalization of the thiazole core can also be achieved through C-H activation strategies, allowing for the direct introduction of aryl groups. organic-chemistry.org

Furthermore, the amino acid portion can be modified. For example, alanine-linked hybrid quinazoline-4(3H)-one derivatives have been synthesized, demonstrating the potential for creating complex molecules with diverse functionalities. nih.gov The synthesis of various amino acid-benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties has also been reported. nih.gov

Incorporation into Peptidomimetics and Engineered Biomolecules

This compound is a valuable building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved properties such as enhanced stability and bioavailability. upc.edu The incorporation of this non-proteinogenic amino acid can introduce unique structural constraints and functionalities into peptide sequences. mdpi.com For example, the thiazole ring can participate in specific interactions with biological targets.

The site-selective functionalization of peptides containing this and other amino acids is an active area of research. acs.orgacs.org This allows for the post-synthetic modification of peptides, enabling the introduction of labels, cross-linkers, or other functional groups. Furthermore, engineered biomolecules, such as proteins, can be designed to incorporate non-canonical amino acids like β-(thienopyrrolyl)alanines, which are isosteres of tryptophan. nih.gov This approach of "protein engineering" allows for the introduction of novel photophysical or pharmacological properties into proteins. nih.gov In a similar vein, cyclodipeptide synthases (CDPSs) have been shown to incorporate non-canonical amino acids, including H-β-(2-Thiazolyl)-alanine, to generate novel cyclic dipeptides. nih.gov

Table 2: Research Findings on the Functionalization of this compound

| Research Area | Key Findings | Significance |

|---|---|---|

| Novel Analogues | One-pot synthesis of substituted Hantzsch thiazole derivatives. mdpi.comresearchgate.net | Efficient generation of compound libraries for screening. |

| Peptidomimetics | Incorporation into peptide sequences to mimic biological function. upc.edumdpi.com | Development of stable and potent therapeutic agents. |

| Engineered Biomolecules | Site-selective incorporation into proteins and peptides. acs.orgnih.govnih.gov | Introduction of novel properties and functionalities into biomolecules. |

Structure Activity Relationship Sar Studies of 3 2 Thiazoyl D Alanine Analogues

Elucidation of Key Structural Features Conferring Biological Activity

The biological activity of 3-(2-Thiazoyl)-D-alanine analogues is intrinsically linked to a combination of its core structural components: the D-alanine moiety and the thiazole (B1198619) ring. The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs and contributing to a wide array of biological activities, including antibacterial, antifungal, and antitumor effects. globalresearchonline.netnih.gov The thiazole nucleus can act as a bioisosteric replacement for other aromatic or heterocyclic rings, influencing the compound's physicochemical properties, and can be pivotal for molecular interactions with biological targets. globalresearchonline.net

The D-alanine portion of the molecule is particularly significant for targeting bacterial systems. D-amino acids, especially D-alanine, are essential building blocks for the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov This makes enzymes involved in D-alanine metabolism, such as D-alanine transaminase and D-alanine:D-alanine ligase (Ddl), attractive targets for antibiotic development. nih.govdrugbank.com

The specific combination of a thiazole ring attached to a D-alanine scaffold suggests a targeted mode of action. For instance, 2-thiazole-dl-alanine has been shown to inhibit the growth of Salmonella typhimurium. nih.gov This inhibition is specifically reversed by the presence of aromatic amino acids like phenylalanine, tryptophan, and tyrosine, indicating that the compound likely interferes with metabolic pathways related to these amino acids. nih.gov The key structural features can thus be summarized as:

The Thiazole Ring: Acts as a crucial interaction moiety. Its sulfur and nitrogen heteroatoms can participate in hydrogen bonding, metal coordination, and other non-covalent interactions within a biological target's active site. nih.gov The ring system itself provides a rigid scaffold.

The D-Alanine Backbone: Provides stereospecific recognition, particularly for bacterial enzymes that process D-amino acids. The carboxylate and amino groups are essential for mimicking the natural substrate and binding to the active site. nih.govnih.gov

The Methylene (B1212753) Linker: The CH₂ group connecting the thiazole ring to the α-carbon of alanine (B10760859) provides specific spacing and rotational flexibility, which is critical for orienting the thiazole ring correctly within the target's binding pocket.

Stereochemical Influence on Bioactivity and Molecular Recognition

Stereochemistry is a paramount factor in the bioactivity and molecular recognition of this compound. While L-amino acids are the canonical building blocks of proteins in virtually all life forms, D-amino acids serve specialized and vital roles, most notably in the bacterial world. acs.orgbiopharmaspec.com The rigid, three-dimensional structure of enzyme active sites and receptors leads to a high degree of stereoselectivity for their substrates and ligands. nih.gov

The significance of the D-configuration in this compound lies in its ability to act as a mimic or antagonist of natural D-alanine. Bacterial cell walls contain peptidoglycan cross-linked by short peptide chains that prominently feature D-alanine. nih.gov Enzymes like D-amino acid transaminases and D-alanine:D-alanine ligase exhibit high stereospecificity for D-enantiomers. nih.gov For example, D-amino acid transaminase ensures the fidelity of its reaction pathway to produce D-amino acids, even when slowly processing L-alanine as a substrate. nih.gov

Therefore, the D-stereocenter of this compound is critical for its molecular recognition by these bacterial enzymes. An L-enantiomer would not fit correctly into the active site, failing to elicit the desired inhibitory effect. This principle is the cornerstone of many antibiotics that target cell wall synthesis. The precise spatial arrangement of the amino group, carboxyl group, and the thiazoylmethyl side chain, as dictated by the D-configuration at the α-carbon, is essential for binding and subsequent biological activity.

Systematic Chemical Modifications and Their Effects on Potency and Selectivity

Systematic chemical modification of the this compound scaffold is a key strategy to modulate potency, selectivity, and pharmacokinetic properties. While specific SAR studies on a broad series of direct this compound analogues are not extensively documented in the provided literature, principles can be drawn from studies on related thiazole-containing amino acids and other thiazole derivatives. nih.govmdpi.com

Modifications can be targeted at several positions:

The Thiazole Ring: Substitution on the thiazole ring can significantly impact activity. Studies on related N,N-disubstituted β-amino acids with thiazole moieties have shown that adding substituents can modulate antimicrobial properties. For instance, introducing a hydrazone fragment or methylene groups bearing furan (B31954) or thiophene (B33073) rings onto the thiazole structure alters the antibacterial activity against various strains. nih.govresearchgate.net

The Alanine Moiety: Modifications to the carboxyl or amino groups, such as esterification or N-alkylation, would likely alter the binding affinity to target enzymes, which recognize the free amino acid structure.

The Linker: Altering the length or flexibility of the methylene bridge between the thiazole and the alanine could affect the optimal positioning of the thiazole ring within the binding site.

A study on 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivatives provides a useful model for how modifications influence biological activity. The introduction of different substituted methylene groups at the C5 position of the thiazole ring resulted in varying levels of antibacterial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

| Compound | Substituent (R) on Methylene at C5 | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs B. cereus | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs P. aeruginosa |

|---|---|---|---|---|---|

| 3a | Phenyl | 250 | 250 | 250 | 250 |

| 3g | Furan-2-yl | 125 | 125 | 250 | 250 |

| 3i | 5-bromothiophen-2-yl | 125 | 125 | 250 | 250 |

Data sourced from a study on related thiazole-containing β-amino acid derivatives, illustrating the effect of substitution on antimicrobial activity. researchgate.net

These findings underscore that even subtle changes to the periphery of the core structure can have a significant impact on biological potency and spectrum of activity.

Conformational Analysis and Bioactive Conformations in Target Binding

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), reveals the preferred spatial arrangements of a molecule. nih.govnih.gov

Studies on model compounds where a thiazole ring replaces the C-terminal amide group of an amino acid have shown that these structures have distinct conformational preferences. nih.govnih.gov They tend to adopt a unique, semi-extended β2 conformation. nih.gov This conformation is stabilized by a strong intramolecular hydrogen bond between the amide proton (N-H) of the peptide backbone and the nitrogen atom of the thiazole ring (N-H⋯NTzl). nih.govnih.gov This interaction significantly restricts the conformational flexibility of the molecule, pre-organizing it into a specific shape that may be complementary to an enzyme's active site. researchgate.net The sulfur atom of the thiazole ring can also participate in non-bonding interactions that help stabilize this conformation. nih.gov

When considering the binding of this compound to a target such as D-alanine:D-alanine ligase (Ddl), this preferred conformation is highly relevant. The active site of Ddl undergoes conformational changes upon substrate binding to accommodate two D-alanine molecules and ATP. researchgate.netnih.gov The bioactive conformation of an inhibitor like this compound would be the one that fits optimally into this active site, likely mimicking the transition state of the natural enzymatic reaction. The pre-disposed β2 conformation could orient the D-alanine portion correctly for interaction with the residues that bind the primary D-alanine substrate, while positioning the thiazole ring to occupy an adjacent pocket, potentially preventing the binding of the second D-alanine molecule or interfering with the catalytic process.

Advanced Spectroscopic and Structural Elucidation Methods in Research

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational AnalysisNo CD spectra or detailed conformational analyses specifically for 3-(2-Thiazoyl)-D-alanine have been published in the reviewed sources.

To fulfill the request accurately and without fabricating information, the necessary primary research data for this specific, non-commercial compound must first be published and made accessible.

Computational and in Silico Approaches in 3 2 Thiazoyl D Alanine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No studies detailing molecular docking simulations specifically with 3-(2-Thiazoyl)-D-alanine to predict its interaction with biological targets were identified.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Free Energy Calculations

There is no available research on the use of molecular dynamics simulations to analyze the conformational changes or to calculate the binding free energy of this compound with any protein target.

Quantum Mechanical (QM) and Hybrid QM/MM Studies of Reaction Mechanisms and Electronic Properties

Information regarding the use of quantum mechanical or hybrid QM/MM methods to study the reaction mechanisms or electronic characteristics of this compound is not present in the available literature.

De Novo Design and Virtual Screening Methodologies for Novel Analogues

No publications were found that describe the use of de novo design or virtual screening techniques to discover or develop novel analogues based on the this compound scaffold.

Emerging Research Applications and Future Directions

Development of 3-(2-Thiazoyl)-D-alanine as Biochemical Probes and Research Tools

The development of novel biochemical probes is crucial for elucidating complex biological processes. This compound, with its distinct thiazole (B1198619) ring, offers a versatile scaffold for the design of such tools. The thiazole moiety can be chemically modified to incorporate fluorescent reporters, allowing for the real-time imaging and tracking of peptides and proteins within cellular environments. While direct fluorescent analogs of this compound are an active area of research, the principle has been demonstrated with similar unnatural amino acids. For instance, fluorescent D-amino acids (FDAAs) have been successfully used to probe peptidoglycan synthesis and bacterial growth. The synthesis of FDAAs often involves linking a fluorophore to the side chain of a D-amino acid, a strategy that could be readily applied to this compound.

Moreover, the thiazole ring itself possesses intrinsic properties that can be exploited. Thiazole-containing amino acids can act as conformational probes within a peptide or protein. The introduction of this rigid, heterocyclic structure can influence local folding and stability, and changes in these properties can be monitored using various spectroscopic techniques. This allows researchers to study protein dynamics and interactions with other molecules. The synthesis of peptides containing thiazole-amino acids has been established, paving the way for their use in studying enzyme-substrate interactions and as tools in drug discovery.

Table 1: Potential Applications of this compound as a Biochemical Probe

| Application Area | Description of Use | Potential Research Impact |

| Fluorescent Labeling | The thiazole ring can be functionalized with a fluorophore for use in fluorescence microscopy and spectroscopy. | Enables real-time visualization of peptide/protein localization, trafficking, and dynamics within living cells. |

| Enzyme Activity Assays | Can serve as a substrate analog for enzymes that process D-amino acids, with cleavage or binding detected by changes in fluorescence or mass spectrometry. | Facilitates high-throughput screening for enzyme inhibitors and provides insights into enzyme mechanisms. |

| Protein Structure and Dynamics | The rigid thiazole ring acts as a localized conformational constraint, allowing for the study of its effects on protein folding and stability using techniques like NMR and circular dichroism. | Provides a deeper understanding of protein structure-function relationships and the forces governing protein folding. |

| Biomolecular Interactions | Can be incorporated into peptides used in binding assays (e.g., surface plasmon resonance) to investigate interactions with other proteins, nucleic acids, or small molecules. | Aids in the identification and characterization of novel drug targets and biomolecular interactions. |

Advanced Applications in Antimicrobial Research Beyond Direct Inhibition (e.g., synergism, host-pathogen interactions)

While the direct antimicrobial properties of thiazole-containing compounds are well-documented, emerging research is exploring more nuanced applications for this compound in combating microbial infections. One of the most promising areas is its potential use in synergistic therapies. Thiazole derivatives have been shown to exhibit synergistic effects when combined with conventional antibiotics, effectively lowering the minimum inhibitory concentration (MIC) of the partner drug. This approach can help to overcome existing resistance mechanisms and extend the lifespan of current antibiotics.

Furthermore, the role of D-amino acids in host-pathogen interactions is a burgeoning field of study. Bacteria utilize D-amino acids in their cell walls and for modulating their own physiological processes. Introducing an unnatural D-amino acid like this compound could disrupt these processes. For example, it might interfere with the enzymes responsible for peptidoglycan synthesis or remodeling, making the bacteria more susceptible to host immune defenses or other antibiotics. Research has shown that exogenous amino acids can restore susceptibility to antibiotics in resistant bacteria, suggesting that this compound could act as a sensitizing agent.

Table 2: Research Findings on Thiazole Derivatives and Amino Acids in Antimicrobial Synergy

| Compound Class | Research Finding | Implication for this compound |

| Thiazole Derivatives | Demonstrated synergistic effects with conventional antibiotics against various bacterial strains. | Suggests potential for this compound to be used in combination therapies to enhance the efficacy of existing antibiotics. |

| Exogenous Amino Acids | Restoration of antibiotic susceptibility in resistant bacteria upon administration of certain amino acids. | Indicates that this compound could function as a potentiator, making resistant bacteria more vulnerable to antibiotic treatment. |

| D-amino Acids | Known to play a role in bacterial cell wall metabolism and signaling. | Introduction of an unnatural D-amino acid like this compound could disrupt these essential bacterial processes, leading to increased susceptibility. |

Exploration in Agricultural Biochemistry: Plant Growth Regulation and Pathogen Resistance

The application of novel biochemical compounds in agriculture holds the promise of improving crop yields and resilience. This compound is being explored for its potential in this arena, specifically in the areas of plant growth regulation and pathogen resistance. D-amino acids are known to have diverse effects on plant development, with some exhibiting inhibitory effects at high concentrations while others can promote growth. The specific impact of this compound on plant physiology is an area of active investigation. Its structural similarity to natural amino acids suggests it could interact with plant hormone signaling pathways or nutrient uptake mechanisms.

Another exciting avenue is the use of this compound to induce pathogen resistance in plants. Plants possess an innate immune system that can be activated by certain chemical elicitors, leading to a state of heightened defense known as systemic acquired resistance (SAR). Some synthetic compounds have been shown to induce SAR, protecting plants from a broad spectrum of pathogens without having direct antimicrobial activity themselves. Given that thiazole derivatives are known to have biological activity, it is plausible that this compound could act as such an elicitor, priming the plant's defense responses against subsequent infections.

Table 3: Potential Agricultural Applications of this compound

| Application | Potential Mechanism of Action | Desired Outcome |

| Plant Growth Regulation | Interaction with plant hormone biosynthesis or signaling pathways (e.g., auxin, cytokinin). | Enhanced root development, increased biomass, or improved stress tolerance. |

| Induced Pathogen Resistance | Acting as a chemical elicitor to trigger Systemic Acquired Resistance (SAR). | Broad-spectrum protection against bacterial, fungal, and viral plant pathogens. |

| Nutrient Uptake Modulation | Influencing the transport and assimilation of essential nutrients from the soil. | Improved nutrient use efficiency and overall plant health. |

Integration into Advanced Peptide and Protein Engineering

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful tool for creating novel functions and properties. This compound is an excellent candidate for such applications due to its unique combination of a D-configuration and a heterocyclic side chain. The synthesis of peptides containing thiazole-amino acids has been successfully demonstrated, opening the door to a wide range of engineering possibilities.

The incorporation of a D-amino acid into a peptide chain can significantly increase its resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. The thiazole ring, being a rigid and aromatic structure, can also be used to introduce specific conformational constraints, influencing the peptide's secondary structure and its ability to bind to biological targets. In protein engineering, the replacement of a natural amino acid with this compound can be used to probe structure-function relationships, create novel catalytic sites, or introduce unique chemical handles for bioconjugation.

Table 4: Advantages of Incorporating this compound into Peptides and Proteins

| Feature | Advantage | Application in Engineering |

| D-Configuration | Increased resistance to proteases. | Development of more stable peptide therapeutics with longer half-lives. |

| Thiazole Side Chain | Introduces conformational rigidity and potential for unique non-covalent interactions. | Design of peptides with specific three-dimensional structures for high-affinity binding to targets. |

| Unnatural Amino Acid | Allows for the introduction of novel chemical functionality. | Creation of proteins with enhanced catalytic activity, altered substrate specificity, or new binding capabilities. |

| Chemical Handle | The thiazole ring can be a site for specific chemical modifications. | Site-specific labeling of proteins with fluorescent dyes, crosslinkers, or other moieties for research and diagnostic purposes. |

Future Perspectives in Addressing Antimicrobial Resistance and Novel Biological Discoveries

The continued emergence of antimicrobial resistance (AMR) is a global health crisis that necessitates innovative approaches. This compound and related compounds represent a promising frontier in the fight against AMR. Future research will likely focus on optimizing its structure to enhance its synergistic activity with a broader range of antibiotics and to minimize any potential for resistance development. A deeper understanding of how it interacts with bacterial physiology and host-pathogen dynamics will be crucial for its successful translation into clinical applications.

Beyond its antimicrobial potential, this compound is poised to contribute to fundamental biological discoveries. As a tool for peptide and protein engineering, it will enable the creation of novel biomolecules with tailored properties, leading to advancements in areas such as drug delivery, diagnostics, and biocatalysis. Its use as a biochemical probe will continue to shed light on the intricate workings of cellular processes. The exploration of its effects in agricultural systems may lead to more sustainable and effective methods for crop protection and enhancement. In essence, the versatility of this compound ensures that it will remain a compound of significant scientific interest for years to come, with the potential to drive innovation across multiple disciplines.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Thiazoyl)-D-alanine in laboratory settings?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous methods for structurally similar compounds (e.g., 3-(2-thienyl)alanine) suggest a multi-step approach. For example:

- Condensation reactions : Reacting thiazole-2-carboxaldehyde with 2,5-piperazinedione, followed by reduction and hydrolysis, as demonstrated for thienyl derivatives .

- Protection of amino groups : Use of Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent unwanted side reactions during heterocyclic coupling .

- Resolution of enantiomers : Chiral chromatography or enzymatic resolution to isolate the D-enantiomer, critical for biological specificity .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Thermal stability : Limited data for thiazoyl derivatives suggest storage at 2–8°C to prevent decomposition, as recommended for similar amino acid analogs .

- Light sensitivity : Thiazole-containing compounds may degrade under UV exposure; use amber vials and minimize light exposure .

- Solution stability : Prepare fresh solutions in neutral buffers (pH 6–8) to avoid hydrolysis of the thiazoyl moiety .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against microbial targets?

- Enzyme inhibition assays : Test competitive inhibition of D-alanine:D-alanine ligase (DDL), a key enzyme in bacterial peptidoglycan biosynthesis. Measure IC values using ATP consumption assays or HPLC-based substrate depletion .

- Antimicrobial susceptibility testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare efficacy to triazole-containing analogs, which show antifungal/antibacterial activity .

Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses with DDL or other enzymes. Focus on hydrogen bonding between the thiazoyl nitrogen and active-site residues .

- QSAR modeling : Corrogate electronic descriptors (e.g., Hammett σ values) of the thiazoyl group with antimicrobial activity to optimize substituent effects .

Q. How should researchers address contradictions in reported toxicity data for thiazoyl-modified amino acids?

- Precautionary measures : Despite SDS gaps in hazard classification for this compound, adopt standard PPE (e.g., EN 166-compliant goggles, nitrile gloves) and engineering controls (fume hoods) during handling .

- Tiered toxicity testing :

Methodological Notes

- Synthesis gaps : Current evidence focuses on thienyl and triazole analogs; thiazoyl-specific protocols require empirical optimization (e.g., solvent selection for thiazole coupling efficiency) .

- Data limitations : Ecological and toxicological profiles are undocumented in SDS; assume worst-case scenarios until experimental validation .

- Cross-disciplinary validation : Combine synthetic chemistry with computational biology to prioritize high-value derivatives for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.